5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a triazole ring, and a carboxamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a carboxylic acid derivative. The triazole ring is then introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions. The final step involves the coupling of the triazole derivative with the appropriate amine to form the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzoxazole and triazole rings play a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
- 3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate
- 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
What sets 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(propan-2-ylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and binding properties. The presence of both benzoxazole and triazole rings in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and other scientific research.
Properties
Molecular Formula |
C26H23N5O2S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-propan-2-ylsulfanylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H23N5O2S/c1-16(2)34-23-12-8-7-11-22(23)27-26(32)24-17(3)31(30-28-24)19-13-14-21-20(15-19)25(33-29-21)18-9-5-4-6-10-18/h4-16H,1-3H3,(H,27,32) |
InChI Key |
WACCEGYIICGBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5SC(C)C |
Origin of Product |
United States |
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